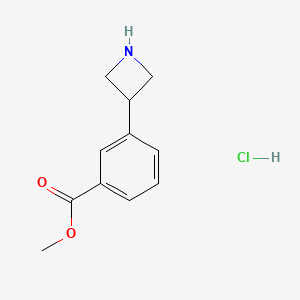
Methyl 3-(azetidin-3-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-86-6 . It has a molecular weight of 227.69 and its IUPAC name is methyl 3-(3-azetidinyl)benzoate hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is a powder . It has a molecular weight of 227.69 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research on indolyl azetidinones, which may include structures related to Methyl 3-(azetidin-3-yl)benzoate hydrochloride, has shown that these compounds possess anti-inflammatory properties. The synthesis involves the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) benzamides with aryl aldehydes, leading to compounds that have been tested for their anti-inflammatory activity. The most active compounds were compared to non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (R. Kalsi et al., 1990).
Antimicrobial Activity
Azetidinones, derived from Methyl 3-(azetidin-3-yl)benzoate hydrochloride, have shown promise in antimicrobial applications. For instance, microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and antifungal activity against Candida albicans (K. Mistry & K. R. Desai, 2006).
Synthesis of Novel Compounds
Methyl 3-(azetidin-3-yl)benzoate hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. For example, novel derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized, which demonstrated significant anti-inflammatory effects compared with indomethacin, a well-known anti-inflammatory drug (Manisha Sharma et al., 2013).
Enantioselective Synthesis
Research into enantioselective synthesis has leveraged compounds like Methyl 3-(azetidin-3-yl)benzoate hydrochloride to create specific enantiomers of pharmacologically relevant compounds. For instance, the enantioselective synthesis of (R)- and (S)-4-[(methoxycarbonyl)-methyl]-2-azetidinones from D-glyceraldehyde acetonide highlights the utility of azetidinones in creating compounds with potential therapeutic uses (H. Matsunaga et al., 1983).
Antidepressant and Nootropic Agents
Azetidinone derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. Compounds with specific substitutions have shown promising results in tests for antidepressant activity and cognitive enhancement, indicating the potential for azetidinones in treating central nervous system disorders (Asha B. Thomas et al., 2016).
Safety and Hazards
The safety information for “Methyl 3-(azetidin-3-yl)benzoate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
methyl 3-(azetidin-3-yl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDRBGKPHJFAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(azetidin-3-yl)benzoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

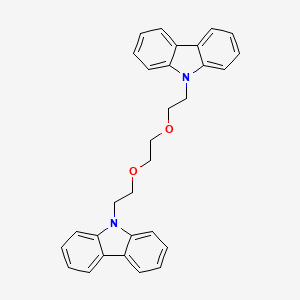
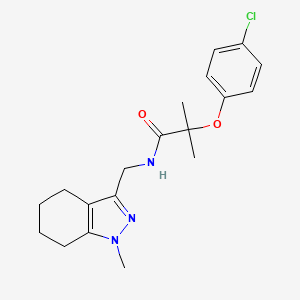
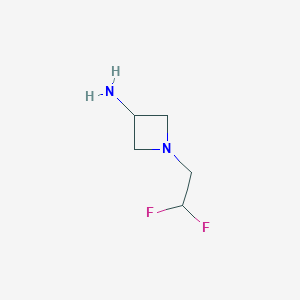
![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)
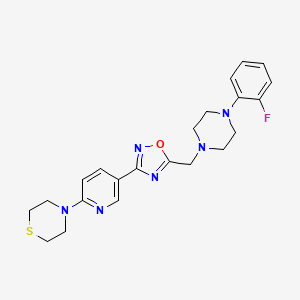

![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)
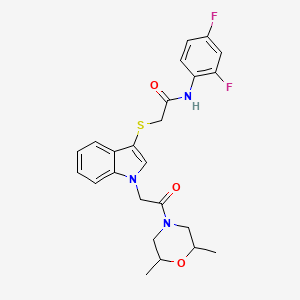
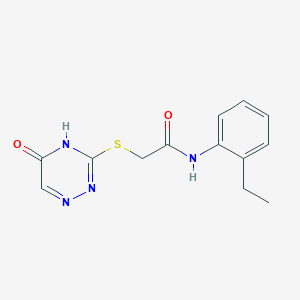
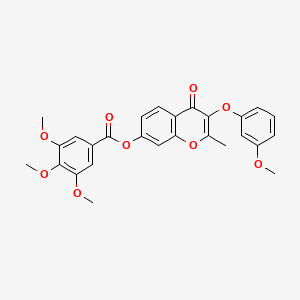
![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)